molecular formula C6H10N4 B7895612 5-(aminomethyl)-N-methylpyrazin-2-amine

5-(aminomethyl)-N-methylpyrazin-2-amine

Cat. No.: B7895612
M. Wt: 138.17 g/mol
InChI Key: PQUGECJRMVLHHJ-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N-methylpyrazin-2-amine: is a heterocyclic organic compound that features a pyrazine ring substituted with an aminomethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-methylpyrazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazine derivatives, which are commercially available or can be synthesized from simpler precursors.

    N-Methylation: The N-methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated pyrazine derivatives, amines, thiols.

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

5-(aminomethyl)-N-methylpyrazin-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-methylpyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and N-methyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopyrazole: Another pyrazine derivative with similar reactivity but different substitution patterns.

    N-Methylpyrazine: Lacks the aminomethyl group, resulting in different chemical and biological properties.

    2-Methylpyrazine: Similar structure but without the aminomethyl and N-methyl groups.

Uniqueness

5-(aminomethyl)-N-methylpyrazin-2-amine is unique due to the presence of both aminomethyl and N-methyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Properties

IUPAC Name

5-(aminomethyl)-N-methylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-8-6-4-9-5(2-7)3-10-6/h3-4H,2,7H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUGECJRMVLHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(N=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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